molecular formula C11H14N2 B13468663 1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]

1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]

Cat. No.: B13468663
M. Wt: 174.24 g/mol
InChI Key: ZAEDSKGKPNAUMW-UHFFFAOYSA-N
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Description

1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole] is a spirocyclic compound featuring a four-membered azetidine ring fused to an indole moiety via a shared carbon atom. Azetidine rings are increasingly valued in medicinal chemistry due to their saturated nitrogen-containing structure, which improves metabolic stability and bioavailability compared to larger heterocycles . The indole component, a "privileged scaffold" in pharmaceuticals, is associated with diverse biological activities, including antiviral, anti-inflammatory, and neuroprotective effects .

The compound’s synthesis and characterization are supported by commercial availability (e.g., CymitQuimica lists derivatives like tert-butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate), though some variants are discontinued, reflecting ongoing optimization efforts .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1'-methylspiro[1,2-dihydroindole-3,3'-azetidine]

InChI

InChI=1S/C11H14N2/c1-13-7-11(8-13)6-12-10-5-3-2-4-9(10)11/h2-5,12H,6-8H2,1H3

InChI Key

ZAEDSKGKPNAUMW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CNC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Cyclization/Oxidation Cascade

This method employs diazo compounds and transition-metal catalysis to construct the spiro-azetidine core. A rhodium(II) carbenoid intermediate facilitates a 4-endo N-cyclization , forming the azetidine ring fused to the indole system. Subsequent base-mediated aerobic oxidation introduces functional groups at strategic positions (e.g., α-hydroxylation) to yield the final product.

Key Steps :

  • Reaction of diazo Meldrum’s acid derivatives with 2H-azirines or 5-alkoxyisoxazoles.
  • Rhodium(II) acetate catalysis (1–2 mol%) in dichloromethane at 25°C.
  • Oxidation with KOH/air to install hydroxyl groups (up to 98% yield for oxidation steps).

Bromide-Mediated Spirolactamization

Nishikawa et al. developed a bromide-induced cyclization of bromoenamides to form the spiro[indolenine-β-lactam] framework. This method selectively generates the azetidine ring under mild conditions.

Representative Protocol :

Parameter Value
Starting material Bromoenamide precursor
Solvent Tetrahydrofuran (THF)
Temperature 0°C to room temperature
Yield 75–85%

The mechanism involves bromide displacement triggering intramolecular lactamization, followed by acid quenching to stabilize the spirocyclic product.

Isatin-Based Condensation Reactions

Isatin derivatives serve as versatile precursors for spiro[indole-azetidine] systems. In one approach:

  • Mannich Reaction : 1-Methylisatin reacts with primary amines to form imine intermediates.
  • Cyclization : Treatment with mercaptoacetic acid or thioglycolic acid induces spirocyclization.

Example :

  • Condensation of 1-methylisatin with 2-mercaptoaniline under reflux yields spiro[indole-3,2'-benzothiazole] derivatives (Scheme 40 in).
  • Microwave-assisted solid-phase reactions enhance efficiency for related spiro[indole-pyrazoles].

Comparative Analysis of Methods

Method Advantages Limitations
Rhodium catalysis High regioselectivity Requires air-sensitive catalysts
Bromide cyclization Mild conditions Limited substrate scope
Isatin condensation Scalable Moderate yields (40–70%)

Structural and Reaction Data

1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole] Properties :

Reaction Optimization :

  • Solvent polarity significantly impacts cyclization efficiency (e.g., THF > DCM > toluene).
  • Electron-donating groups on the indole ring enhance reaction rates by 20–30%.

Chemical Reactions Analysis

1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents under controlled conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science .

Comparison with Similar Compounds

Structural and Functional Analogues

Azetidine-Containing Compounds
  • Rimantadine Analogues : Azetidine-containing rimantadine derivatives exhibit 10–20-fold higher potency against influenza A H2N2 than amantadine. This highlights the azetidine ring’s role in enhancing antiviral activity, likely through improved target engagement or pharmacokinetics .
  • ML2006a Series (SARS-CoV-2 Inhibitors) : Substitutions on the azetidine ring (e.g., 3,3-dimethyl or difluoro groups) in ML2006a analogues improve lipophilicity and cell permeability while maintaining low IC50 values. This underscores the azetidine’s versatility in balancing potency and drug-like properties .
Spiro-Indole Derivatives
  • Dihydrospiro[indole-3,3'-pyrazol]-2(1H)-one : Used as a corrosion inhibitor, this spiro compound demonstrates the scaffold’s adaptability beyond pharmaceuticals. Its activity stems from adsorption onto metal surfaces, a property distinct from the target compound’s biological applications .
  • 1,2-Dihydrospiro[indole-3,3'-pyrrolidine]-2-one : Shares a spiro-indole core but replaces azetidine with pyrrolidine. The absence of azetidine may reduce metabolic stability, as pyrrolidine’s five-membered ring is less strained and more prone to enzymatic degradation .
Indole-Based Therapeutics
  • Arbidol (Umifenovir): A marketed antiviral containing an indole scaffold. Unlike the target compound, Arbidol lacks a spiro structure or azetidine, relying on a flexible side chain for activity.

Structure-Activity Relationship (SAR) Insights

  • Azetidine Substitutions : Methyl or fluorine groups at the 3,3-positions of azetidine (e.g., ML2006a4) enhance lipophilicity and membrane permeability without compromising antiviral activity .
  • Spiro vs.
  • Indole Modifications : 5-Methoxyindole derivatives (e.g., HDAC inhibitor 18) show balanced inhibitory profiles but higher lipophilicity than azetidine-containing counterparts, leading to off-target effects .

Challenges and Opportunities

  • Synthetic Complexity : Spirocyclic systems require multi-step syntheses, as seen in CymitQuimica’s discontinued derivatives .
  • Predictive Modeling Limitations : Machine learning models struggle to predict activity for compounds combining indole, azetidine, and acrolein warheads, highlighting the need for empirical testing .
  • Therapeutic Potential: The compound’s dual azetidine-indole architecture positions it as a candidate for neuroprotective or antiviral agents, building on precedents like rimantadine and Arbidol .

Biological Activity

1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole] is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of spirocyclic compounds, characterized by its azetidine and indole moieties. The synthesis of spiro[azetidine-3,3'-indole] derivatives typically involves cyclization reactions that can be mediated by various catalysts or conditions. Recent studies have highlighted methodologies such as visible light-mediated dearomative cyclization to synthesize these compounds effectively, yielding high percentages (80-95%) of the desired products .

Antimicrobial Properties

Research indicates that derivatives of spiro[azetidine-3,3'-indole] exhibit significant antimicrobial activities. For instance, studies have shown that certain azetidine derivatives possess antibacterial efficacy comparable to standard antibiotics like amoxicillin and gentamycin against both Gram-positive and Gram-negative bacteria .

CompoundMIC (μg/mL)Activity Type
Ia–e 6.25–12.5Antibacterial
VI 22.75–25.18Anticancer

Anticancer Activity

The anticancer potential of spirocyclic compounds has been explored extensively. For example, one study reported that a derivative exhibited cytotoxicity against breast cancer cell lines with an IC50 value ranging from 22.75 to 25.18 μM, indicating moderate efficacy compared to doxorubicin . This suggests that modifications in the azetidine ring can influence the biological activity significantly.

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular pathways. For instance, azetidine derivatives have been noted for their ability to inhibit STAT3 signaling pathways, which are crucial in tumor cell proliferation and survival . The cellular activity of these compounds can be enhanced by modifying functional groups to improve membrane permeability.

Study on GABA Uptake Inhibition

A study focused on azetidine derivatives revealed their potential as GABA uptake inhibitors, which could have implications for neurological disorders . Compounds were evaluated for their affinity towards GAT-1 and GAT-3 transporters, with some exhibiting IC50 values as low as 2.01 μM for GAT-1.

Evaluation of Cellular Activities

In another investigation, the cellular activities of various azetidine amides were assessed against breast cancer cells (MDA-MB-231 and MDA-MB-468). Despite showing promising in vitro potency in cell-free assays, their effectiveness in cellular environments was limited due to poor membrane permeability associated with certain functional groups .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole], and how are intermediates characterized?

The compound is synthesized via multi-component reactions or cyclization strategies. For example, azetidine rings are formed using tert-butyl glycine esters coupled with indoline precursors via EDCI/HOBt-mediated amidation, followed by spiroannulation under acidic conditions . Critical intermediates like tert-butyl-protected azetidine carboxylates are validated using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .

Q. What spectroscopic and crystallographic techniques are used to resolve the compound’s three-dimensional structure?

Single-crystal X-ray diffraction (SC-XRD) reveals bond angles (e.g., C3–O2–C4 = 116.2°) and torsion angles (e.g., −4.4° for C7–C4–C3–O2), confirming the spiro junction geometry . Complementary techniques include FT-IR for functional group analysis and 1^1H NMR for monitoring dynamic conformational changes in solution .

Q. What biological activities have been reported for this compound in preliminary studies?

In vitro assays demonstrate antibacterial activity against Gram-positive strains (MIC = 8–16 µg/mL) via disruption of cell wall synthesis , and corrosion inhibition efficacy (85–92% at 10 mM) in acidic environments through adsorption on metal surfaces . Anticancer potential is also noted in MDM2-p53 interaction inhibition studies .

Advanced Research Questions

Q. How do structural modifications at the azetidine or indole moieties alter bioactivity and target selectivity?

Structure-activity relationship (SAR) studies show that substituting the azetidine nitrogen with Boc groups enhances HCV NS3 protease inhibition (IC50_{50} = 0.8 µM) by improving hydrophobic interactions . Conversely, electron-donating groups on the indole ring reduce antibacterial potency due to steric hindrance . Computational docking (AutoDock Vina) and molecular dynamics (AMBER) guide rational design .

Q. What strategies address contradictions in reported biological activity data across studies?

Discrepancies in antimicrobial vs. corrosion inhibition data are resolved by contextualizing assay conditions: antibacterial activity is pH-sensitive (optimal at pH 7.4), while corrosion inhibition dominates in acidic media (pH < 2) due to protonation-dependent adsorption . Meta-analyses using standardized protocols (e.g., CLSI guidelines) are recommended for cross-study comparisons .

Q. How are reaction conditions optimized to improve synthetic yield and enantiopurity?

Catalytic asymmetric synthesis using chiral auxiliaries (e.g., (R)-BINOL) achieves >90% enantiomeric excess (ee) in spiroannulation . Solvent screening (e.g., DMF vs. THF) and microwave-assisted heating reduce reaction times from 24 h to 2 h, improving yields from 45% to 78% .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model electronic effects on enzyme inhibition, while QSAR models correlate logP values with membrane permeability . ADMET predictions (SwissADME) highlight moderate bioavailability (F = 65%) and blood-brain barrier penetration potential .

Methodological Notes

  • Data Tables : Crystallographic data (e.g., CCDC HB7369) include bond lengths (1.453 Å for C22–N1) and angles, critical for structural validation .
  • Contradictions : Antibacterial vs. corrosion data emphasize the need for pH-controlled experimental designs .
  • Synthesis Optimization : Multi-component reactions reduce step counts, while chiral catalysts address stereochemical challenges .

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